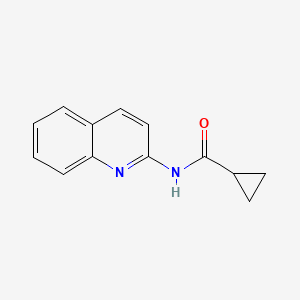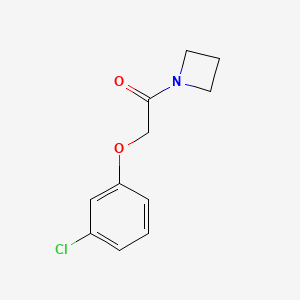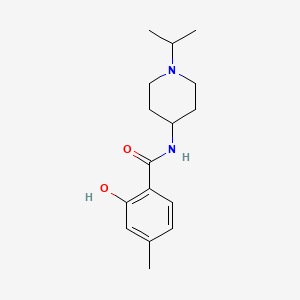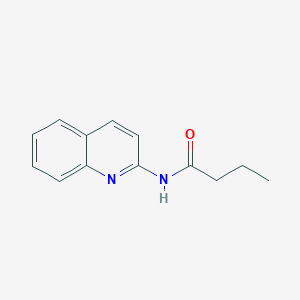
N-quinolin-2-ylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-quinolin-2-ylcyclopropanecarboxamide, also known as QCCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QCCA belongs to the class of quinoline-based compounds, which have been extensively studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
N-quinolin-2-ylcyclopropanecarboxamide has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its anticancer, antiviral, and antibacterial activities. Several studies have reported that this compound exhibits potent cytotoxicity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. This compound has also been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus. In material science, this compound has been investigated for its potential applications as a fluorescent probe for the detection of metal ions. In analytical chemistry, this compound has been used as a reagent for the determination of several analytes, including amino acids and peptides.
Wirkmechanismus
The mechanism of action of N-quinolin-2-ylcyclopropanecarboxamide is not fully understood, but several studies have suggested that the compound exerts its biological activities by interacting with specific targets in cells. For example, this compound has been shown to bind to DNA and inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cells. In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis by activating the p53 pathway. This compound has also been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including phosphatidylinositol 3-kinase (PI3K) and Akt. In addition, this compound has been reported to modulate the expression of several genes involved in cancer cell growth and survival, including Bcl-2 and cyclin D1.
Vorteile Und Einschränkungen Für Laborexperimente
N-quinolin-2-ylcyclopropanecarboxamide has several advantages for lab experiments, including its high potency and selectivity towards specific targets. This compound has also been reported to have good solubility in aqueous and organic solvents, which makes it suitable for various experimental conditions. However, this compound has some limitations for lab experiments, including its potential toxicity and instability in certain conditions. Therefore, proper safety measures should be taken when handling this compound in lab experiments.
Zukünftige Richtungen
Several future directions can be explored in the research of N-quinolin-2-ylcyclopropanecarboxamide. One potential direction is to investigate the potential applications of this compound in the field of nanotechnology. This compound has been shown to have good fluorescent properties, which makes it suitable for the development of fluorescent probes for imaging and sensing applications. Another potential direction is to investigate the potential applications of this compound in the field of drug delivery. This compound can be used as a scaffold for the development of novel drug delivery systems that can target specific cells and tissues. Moreover, further studies are needed to understand the mechanism of action of this compound and its potential applications in various diseases.
Synthesemethoden
The synthesis of N-quinolin-2-ylcyclopropanecarboxamide involves the reaction of 2-aminobenzonitrile with cyclopropanecarboxylic acid in the presence of a catalyst. The resulting compound is then subjected to cyclization using a suitable reagent to obtain this compound. The synthesis of this compound has been reported in several studies, and different methods have been used to optimize the yield and purity of the compound.
Eigenschaften
IUPAC Name |
N-quinolin-2-ylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13(10-5-6-10)15-12-8-7-9-3-1-2-4-11(9)14-12/h1-4,7-8,10H,5-6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMUXXWZWDQKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501186.png)

![azetidin-1-yl(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7501208.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)
![Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7501219.png)

![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7501224.png)

![1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide](/img/structure/B7501229.png)
![4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B7501230.png)
![ethyl (E)-2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-3-[4-(difluoromethoxy)phenyl]prop-2-enoate](/img/structure/B7501250.png)


![N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7501281.png)